molecular formula C18H19ClO5 B12705799 beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl CAS No. 147029-85-4

beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl

Cat. No.: B12705799
CAS No.: 147029-85-4
M. Wt: 350.8 g/mol
InChI Key: FYXYGJIPESPIQM-XDNAFOTISA-N
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Description

Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl: is a synthetic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a beta-D-xylopyranoside moiety linked to a 4-((2-chlorophenyl)methyl)phenyl group. The presence of the chlorophenyl group imparts unique chemical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranosides typically involves the glycosylation of a suitable acceptor with a glycosyl donor. For beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl, the process may involve the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-xylose are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected D-xylose is then reacted with a phenolic compound (4-((2-chlorophenyl)methyl)phenol) in the presence of a glycosyl donor such as trichloroacetimidate.

    Deprotection: The acetyl groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Enzymatic methods may also be employed to achieve more specific glycosylation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chlorine to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex glycosides and other organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain glycosidases, enzymes that break down glycosides.

Medicine:

    Drug Development: Potential use in the development of drugs targeting glycosidase enzymes, which are implicated in various diseases.

Industry:

    Surfactants: Utilized in the production of surfactants due to its amphiphilic nature.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the inhibition of glycosidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of glycosides. This inhibition can affect various biological pathways, depending on the specific enzyme targeted.

Molecular Targets and Pathways:

    Glycosidase Enzymes: Inhibition of these enzymes can impact processes like cell wall degradation in bacteria or glycoprotein processing in mammalian cells.

Comparison with Similar Compounds

  • Methyl beta-D-xylopyranoside
  • 4-Methylumbelliferyl-beta-D-xylopyranoside
  • Phenyl beta-D-xylopyranoside

Uniqueness: Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler xylopyranosides. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

147029-85-4

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[4-[(2-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H19ClO5/c19-14-4-2-1-3-12(14)9-11-5-7-13(8-6-11)24-18-17(22)16(21)15(20)10-23-18/h1-8,15-18,20-22H,9-10H2/t15-,16+,17-,18+/m1/s1

InChI Key

FYXYGJIPESPIQM-XDNAFOTISA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O

Origin of Product

United States

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